
4-Chlorophenylbiguanide
Vue d'ensemble
Description
Le 4-chlorophénylbiguanide est un composé chimique de formule moléculaire C8H12ClN5. Il est connu pour son rôle d’agoniste allostérique et de modulateur du récepteur 5-HT3 et d’antagoniste du récepteur α2A-adrénergique . Ce composé a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la neuropharmacologie et de la chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-chlorophénylbiguanide implique généralement la réaction de la 4-chloroaniline avec la cyanoguanidine en milieu acide. La réaction se déroule comme suit :
Matières premières : 4-chloroaniline et cyanoguanidine.
Conditions de réaction : La réaction est effectuée en milieu acide, souvent en utilisant de l’acide chlorhydrique.
Procédure : La 4-chloroaniline est dissoute dans une solution acide, suivie de l’ajout de cyanoguanidine. Le mélange est chauffé pour faciliter la réaction, conduisant à la formation de 4-chlorophénylbiguanide.
Méthodes de production industrielle : La production industrielle de 4-chlorophénylbiguanide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Manipulation en vrac : De grandes quantités de 4-chloroaniline et de cyanoguanidine sont manipulées dans des réacteurs industriels.
Conditions contrôlées : Les conditions de réaction, telles que la température et le pH, sont méticuleusement contrôlées pour assurer un rendement élevé et une pureté élevée.
Purification : Le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir du 4-chlorophénylbiguanide de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-chlorophénylbiguanide subit diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de chlore peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit, bien que ces réactions soient moins courantes.
Réactifs et conditions courants :
Substitution : Des réactifs comme l’hydroxyde de sodium ou le carbonate de potassium peuvent faciliter les réactions de substitution.
Oxydation : De puissants oxydants comme le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Principaux produits :
Produits de substitution : Selon le nucléophile, divers dérivés substitués du 4-chlorophénylbiguanide peuvent être formés.
Produits d’oxydation et de réduction : Ces réactions modifient généralement les groupes fonctionnels attachés au cycle phényle ou à la partie biguanide.
4. Applications de la recherche scientifique
Le 4-chlorophénylbiguanide a des applications diverses dans la recherche scientifique :
Neuropharmacologie : Il est utilisé pour étudier le récepteur 5-HT3, qui est impliqué dans la neurotransmission et a des implications dans l’anxiété, la dépression et les nausées.
Chimie médicinale : Le composé est exploré pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Études biologiques : Il aide à comprendre le rôle des récepteurs de la sérotonine dans divers processus physiologiques et pathologiques.
Applications industrielles : Bien que moins courantes, il peut être utilisé dans la synthèse d’autres composés chimiques et intermédiaires.
Applications De Recherche Scientifique
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC) Methodology
A significant application of 4-Chlorophenylbiguanide is in the development of sensitive analytical methods for drug quantification. A study demonstrated a novel HPLC method for the simultaneous determination of proguanil, cycloguanil, and this compound in biological fluids such as urine and plasma. The method exhibited good precision and sensitivity, with calibration curves showing a high correlation coefficient (r > 0.99) for both proguanil and this compound, making it suitable for pharmacokinetic studies .
Table 1: Precision of Analytical Method in Urine
Concentration (µg/ml) | PG Coefficient of Variation (%) | CG Coefficient of Variation (%) | 4-CPB Coefficient of Variation (%) |
---|---|---|---|
0.5 | 5.78 | 4.65 | 3.26 |
2.0 | 2.47 | 4.65 | 3.40 |
This analytical method has been pivotal in assessing the bioavailability of proguanil and its metabolites after various administration routes, including rectal suppositories and oral tablets .
Pharmacological Research
Antimalarial Activity
Research indicates that while proguanil is primarily effective against Plasmodium falciparum, its metabolite cycloguanil is responsible for the antimalarial activity observed in patients. Studies have shown that both proguanil and this compound exhibit weak antimalarial activity in vitro; however, their blood levels following standard dosing are insufficient to achieve therapeutic efficacy . The focus on cycloguanil allows for a better understanding of the pharmacodynamics involved in malaria treatment.
Case Studies on Drug Interaction
In clinical settings, interactions involving this compound have been documented, particularly concerning its effect on drug metabolism via cytochrome P450 enzymes. For instance, it has been noted that extensive metabolizers may exhibit altered pharmacokinetics when co-administered with other medications like omeprazole . Such interactions necessitate careful monitoring to ensure therapeutic effectiveness while minimizing adverse effects.
Clinical Applications
Monitoring Drug Levels in Patients
The ability to accurately measure levels of proguanil and its metabolites, including this compound, is crucial for optimizing treatment regimens in malaria patients. A study highlighted how this capability can inform clinicians about patient adherence and drug efficacy, particularly in populations at risk for malaria .
Implications for Combination Therapy
The role of this compound extends to combination therapies with other antimalarials such as atovaquone and dapsone, which have shown increased effectiveness against resistant strains of Plasmodium falciparum. Understanding the pharmacological profiles of these compounds can lead to improved treatment protocols .
Mécanisme D'action
Le mécanisme d’action du 4-chlorophénylbiguanide implique son interaction avec des cibles moléculaires spécifiques :
Récepteur 5-HT3 : En tant qu’agoniste allostérique et modulateur, il se lie au récepteur 5-HT3, augmentant son activité et influençant la neurotransmission.
Récepteur α2A-adrénergique : Il agit comme un antagoniste, bloquant le récepteur et affectant la libération de neurotransmetteurs comme la norépinéphrine.
Comparaison Avec Des Composés Similaires
Le 4-chlorophénylbiguanide peut être comparé à d’autres composés similaires :
Métachlorophénylbiguanide : Similaire en structure, mais diffère par la position de l’atome de chlore sur le cycle phényle.
Phénylbiguanide : Il n’a pas le substituant chlore, ce qui conduit à des propriétés pharmacologiques différentes.
Autres biguanides : Des composés comme la metformine, utilisée dans le traitement du diabète, partagent la partie biguanide mais ont des substituants et des applications différents.
Conclusion
Le 4-chlorophénylbiguanide est un composé polyvalent qui a des applications significatives dans la recherche scientifique, en particulier en neuropharmacologie et en chimie médicinale. Ses interactions uniques avec les récepteurs 5-HT3 et α2A-adrénergiques en font un outil précieux pour étudier la neurotransmission et développer des agents thérapeutiques potentiels.
Si vous avez des questions spécifiques ou si vous avez besoin de plus amples détails, n’hésitez pas à demander !
Activité Biologique
4-Chlorophenylbiguanide (CPB) is a significant metabolite of the antimalarial drug proguanil, which is primarily used in malaria prophylaxis and treatment. Understanding the biological activity of CPB is crucial as it provides insights into its potential therapeutic applications and pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.
Pharmacokinetics of this compound
This compound is produced through the metabolism of proguanil, primarily via the cytochrome P450 enzyme CYP2C19. Studies have shown that after administration of proguanil, CPB reaches its peak plasma concentration approximately 6.3 hours post-dose, with concentrations ranging from 3 to 16 ng/mL in healthy adults . The pharmacokinetic profile indicates that CPB is less active than its parent compound but contributes to the overall pharmacological effects observed with proguanil.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 3 to 16 ng/mL |
Time to Peak Concentration | ~6.3 hours |
Route of Administration | Oral |
Metabolism Enzyme | CYP2C19 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of bis(4-chlorophenyl) biguanide (a derivative of CPB) against various pathogens, including Porphyromonas gingivalis, a bacterium associated with periodontal disease. In vitro tests demonstrated that this compound exhibits significant antimicrobial activity, suggesting potential applications in oral hygiene products .
The biological activity of CPB is linked to its ability to inhibit mitochondrial functions and disrupt cellular processes in pathogens. It is hypothesized that CPB may interfere with folate metabolism pathways, similar to other biguanides, although specific pathways remain under investigation .
Case Studies and Clinical Implications
In clinical settings, the use of proguanil (and by extension, its metabolites like CPB) has been associated with increased plasma concentrations of other antiretroviral drugs when used concurrently. For instance, a case study involving HIV patients showed that co-administration of atovaquone/proguanil resulted in significantly elevated levels of etravirine and saquinavir, indicating potential interactions that could affect treatment regimens .
Furthermore, a study focusing on the pharmacokinetic interactions between proguanil and other medications emphasized the need for careful monitoring when prescribing these drugs together to avoid adverse effects .
Research Findings
Research has shown that while CPB has limited intrinsic activity compared to cycloguanil (the active metabolite of proguanil), it still plays a role in the overall therapeutic effects observed with proguanil. The slow-acting nature of CPB may be beneficial in certain therapeutic contexts where prolonged action is desired .
Table 2: Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Effective against P. gingivalis |
Pharmacokinetic Effects | Alters plasma concentrations of other drugs |
Metabolic Pathways | Inhibits mitochondrial function |
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYFFCPFVMJTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201086 | |
Record name | 4-Chlorophenylbiguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5304-59-6 | |
Record name | (4-Chlorophenyl)biguanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5304-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylbiguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5304-59-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorophenylbiguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)biguanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-CHLOROPHENYL)BIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61UQ98597T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.